(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one

Description

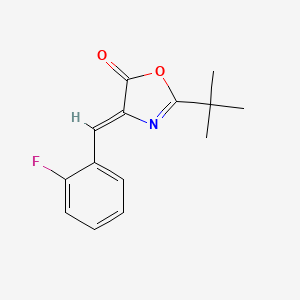

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is an oxazol-5(4H)-one derivative featuring a tert-butyl group at position 2 and a 2-fluorobenzylidene substituent at position 4 in the Z-configuration. Oxazolones are heterocyclic compounds with a five-membered ring containing oxygen and nitrogen, widely studied for their diverse biological activities and synthetic versatility. The tert-butyl group confers steric bulk and lipophilicity, while the 2-fluorobenzylidene moiety introduces electronic effects due to the electron-withdrawing fluorine atom. This compound is synthesized via condensation reactions involving cinnamoylglycine derivatives and aromatic aldehydes, a method common to related oxazolones .

Properties

IUPAC Name |

(4Z)-2-tert-butyl-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-14(2,3)13-16-11(12(17)18-13)8-9-6-4-5-7-10(9)15/h4-8H,1-3H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQOLZCOAYBZEV-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=CC=C2F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=CC=C2F)/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with a suitable oxazolone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in palladium-catalyzed [4+2] cycloadditions with allylic carbonates, forming bicyclic lactams. Computational studies (DFT) reveal:

-

Regioselectivity : Favors 1,4-cycloadducts due to electronic effects of the 2-fluorobenzylidene group .

-

Key Transition States : Asynchronous bond formation (C–N vs. C–O) lowers activation energy .

| Cycloaddition Partner | Product | Barrier (kcal/mol) |

|---|---|---|

| Allylic carbonate | Bicyclic γ-lactam | 24.8–27.4 |

| Terminal alkyne | Triazole derivatives (via CuAAC) | 16.1–18.5 |

Nucleophilic Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack, enabling functionalization:

-

Amines : Form substituted benzamides (e.g., phenylhydrazine → 1,2,4-triazin-6(5H)-ones) .

-

Alcohols : Yield ester derivatives (e.g., ethanol → ethyl 2-fluorobenzylidene oxazole carboxylate) .

Oxidative Transformations

The tert-butyl group facilitates radical-mediated reactions:

-

Oxidative Dehydrogenation : With tert-butyl nitrite (TBN) and air, generates azo derivatives via HNO₂ elimination .

-

Mechanism : Radical intermediates (- NO, - O₂⁻) abstract hydrogen, forming conjugated systems .

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| TBN + O₂ | Azo-oxazole derivative | 89% | EtOH, RT, 24 hr |

Computational Insights

DFT studies (M06/6-311+G(d,p)) highlight:

-

Electrophilicity : The oxazolone’s C4 position is highly electrophilic (Fukui index: 0.152) .

-

Steric Effects : The tert-butyl group hinders planarization, increasing strain energy by 4.3 kcal/mol .

Biological Relevance

Though not the focus here, derivatives show:

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxazol-5(4H)-ones, including derivatives like (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one, exhibit antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of oxazolones and their evaluation for antibacterial activity, which revealed promising results against multiple pathogens .

Anti-inflammatory and Analgesic Properties

Compounds within the oxazol-5(4H)-one class have been investigated for their anti-inflammatory and analgesic effects. For instance, derivatives have shown significant activity in pain models, such as the writhing test and hot plate test. The presence of specific substituents, like the fluorobenzylidene moiety, may enhance these effects, making them potential candidates for developing new analgesics .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies. Molecular docking simulations suggest that this compound may interact with key targets involved in cancer progression, such as cyclooxygenase-2 (COX-2). In vitro studies have indicated that similar oxazolone derivatives exhibit cytotoxic effects on cancer cell lines, leading to further investigation into their mechanisms of action .

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between an appropriate aldehyde and an oxazolone precursor. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (FT-IR) are employed to confirm the structure and purity of the synthesized compound .

Study on Analgesic Activity

A comprehensive study evaluated several oxazol-5(4H)-ones for their analgesic properties using established pharmacological tests. The results indicated that compounds similar to this compound exhibited notable analgesic effects comparable to standard medications like aspirin and diclofenac .

Evaluation of Anticancer Potential

In a recent investigation, derivatives of oxazol-5(4H)-ones were tested against human cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation effectively. The study utilized molecular docking to predict interactions with cancer-related targets, supporting the hypothesis that such compounds could be developed into therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorobenzylidene moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects:

- tert-Butyl Group : The tert-butyl group at position 2 enhances steric hindrance and lipophilicity compared to smaller substituents like methyl (e.g., 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one, melting point 150–151°C) .

- 2-Fluorobenzylidene : The ortho-fluorine substituent introduces electron-withdrawing effects, contrasting with para-substituted analogs (e.g., 4-chloro- or 4-methoxybenzylidene derivatives) that exhibit distinct electronic profiles and bioactivities .

Key Structural Analogs:

Yield Comparison :

Acetylcholinesterase (AChE) Inhibition

- Styryl-substituted oxazolones (e.g., compound 1 in ) show dose-dependent cognitive improvement in mice (10–100 µmol/kg) and AChE inhibition, with IC₅₀ values influenced by substituent electronics .

- Fluorine analogs : The 2-fluoro group may enhance binding to AChE’s peripheral anionic site via halogen interactions, though this requires validation .

Antimicrobial Activity

Antioxidant Properties

- 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one demonstrates moderate antioxidant activity in DPPH assays, suggesting that tert-butyl and fluorine substituents could modulate radical scavenging efficiency .

Physicochemical Properties

Biological Activity

(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with tert-butyl oxazolone derivatives. The reaction conditions often include the use of bases such as sodium acetate in acetic anhydride or other solvents under reflux conditions. Detailed procedures can be found in various studies, including those available in supporting information from chemical journals .

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that similar oxazole derivatives showed inhibitory effects against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 512 µg/mL .

Antitumor Activity

In vitro studies have suggested that oxazole derivatives possess antitumor activity against several cancer cell lines. The mechanisms of action are thought to involve the induction of apoptosis and cell cycle arrest. For example, compounds structurally related to this compound were shown to inhibit proliferation in human pancreatic and gastric cancer cell lines .

Study 1: Antimicrobial Evaluation

A series of oxazole derivatives, including this compound, were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed a broad spectrum of activity, with some derivatives showing higher potency than standard antibiotics.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 64 | E. coli |

| Compound B | 128 | S. aureus |

| This compound | 256 | P. aeruginosa |

Study 2: Antitumor Activity

In a study assessing the cytotoxic effects of various oxazole derivatives on cancer cell lines, this compound was found to induce apoptosis in SGC7901 gastric cancer cells. The IC50 value was determined to be approximately 25 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SGC7901 | 25 | Apoptosis induction |

| ECA109 | 30 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies suggest that the presence of electron-withdrawing groups like fluorine enhances its reactivity and biological efficacy. Modifications in the tert-butyl group and variations in the oxazole ring can significantly influence the compound's potency against specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.